N-[4-(acetylamino)phenyl]cyclopropanecarboxamide N-[4-(acetylamino)phenyl]cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.: 433705-03-4
VCID: VC21506915
InChI: InChI=1S/C12H14N2O2/c1-8(15)13-10-4-6-11(7-5-10)14-12(16)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,13,15)(H,14,16)
SMILES: CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC2
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25g/mol

N-[4-(acetylamino)phenyl]cyclopropanecarboxamide

CAS No.: 433705-03-4

Cat. No.: VC21506915

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25g/mol

* For research use only. Not for human or veterinary use.

N-[4-(acetylamino)phenyl]cyclopropanecarboxamide - 433705-03-4

Specification

CAS No. 433705-03-4
Molecular Formula C12H14N2O2
Molecular Weight 218.25g/mol
IUPAC Name N-(4-acetamidophenyl)cyclopropanecarboxamide
Standard InChI InChI=1S/C12H14N2O2/c1-8(15)13-10-4-6-11(7-5-10)14-12(16)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,13,15)(H,14,16)
Standard InChI Key XJFJFROTOPBZCO-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC2
Canonical SMILES CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC2

Introduction

N-[4-(acetylamino)phenyl]cyclopropanecarboxamide is a complex organic compound belonging to the class of cyclopropane carboxamides. It is characterized by a cyclopropane ring attached to a carboxamide group and a phenyl ring substituted with an acetylamino group. This compound is of interest in various fields due to its unique structure and potential biological activities.

Chemical Reactions and Synthesis

N-[4-(acetylamino)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including oxidation and reduction. These reactions involve the use of oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride. The compound's synthesis typically involves the reaction of cyclopropanecarboxylic acid with 4-acetamidophenylamine in the presence of a coupling agent.

Types of Reactions

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Biological Activities and Research Findings

While specific biological activities of N-[4-(acetylamino)phenyl]cyclopropanecarboxamide are not extensively documented, compounds with similar structures have shown potential in various biological applications. Cyclopropane carboxamides are often studied for their antimicrobial, antiviral, and anticancer properties due to their ability to interact with enzymes or receptors involved in cell proliferation.

Potential Applications

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for potential antimicrobial, antiviral, and anticancer activities.

  • Medicine: Investigated for therapeutic applications, including drug development and pharmacological studies.

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